Thiazole, 4-(2-methylphenyl)-
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Overview
Description
Thiazole, 4-(2-methylphenyl)- is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole, 4-(2-methylphenyl)- can be synthesized through various methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, resulting in the formation of 4-methylthio-5-acylthiazoles . Another method includes the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol to form 4-ethoxycarbonyl-5-acylthiazoles .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: Thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole derivatives to their corresponding dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Thiazole, 4-(2-methylphenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Thiazole, 4-(2-methylphenyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with similar heterocyclic structure.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Thiadiazole: Another heterocyclic compound with sulfur and nitrogen atoms but different ring structure.
Uniqueness
Thiazole, 4-(2-methylphenyl)- is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 2-methylphenyl group can enhance its antimicrobial and antifungal properties compared to other thiazole derivatives .
Properties
CAS No. |
383145-34-4 |
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Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
4-(2-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-4-2-3-5-9(8)10-6-12-7-11-10/h2-7H,1H3 |
InChI Key |
CNBYWKDNPFEMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC=N2 |
Origin of Product |
United States |
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